molecular formula C10H21N3O B11792740 2-amino-N-methyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide

2-amino-N-methyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide

Katalognummer: B11792740
Molekulargewicht: 199.29 g/mol
InChI-Schlüssel: PVESULPZKUQRON-GKAPJAKFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-N-methyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of an amide group, a piperidine ring, and a methyl group

Vorbereitungsmethoden

The synthesis of 2-amino-N-methyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Amide Group: The amide group is introduced by reacting the piperidine derivative with a suitable amine and a carboxylic acid derivative under specific conditions.

    Methylation: The final step involves the methylation of the amine group to obtain the desired compound.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

2-amino-N-methyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-amino-N-methyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Wirkmechanismus

The mechanism of action of 2-amino-N-methyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

2-amino-N-methyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide can be compared with other similar compounds, such as:

    2-amino-N-ethylpropanamide: This compound has a similar structure but with an ethyl group instead of a piperidine ring.

    N-methyl-2-piperidinylpropanamide: This compound has a similar structure but lacks the amino group.

    N-methyl-N-[(3S)-1-methylpiperidin-3-yl]acetamide: This compound has an acetamide group instead of a propanamide group.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H21N3O

Molekulargewicht

199.29 g/mol

IUPAC-Name

2-amino-N-methyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide

InChI

InChI=1S/C10H21N3O/c1-8(11)10(14)13(3)9-5-4-6-12(2)7-9/h8-9H,4-7,11H2,1-3H3/t8?,9-/m0/s1

InChI-Schlüssel

PVESULPZKUQRON-GKAPJAKFSA-N

Isomerische SMILES

CC(C(=O)N(C)[C@H]1CCCN(C1)C)N

Kanonische SMILES

CC(C(=O)N(C)C1CCCN(C1)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.